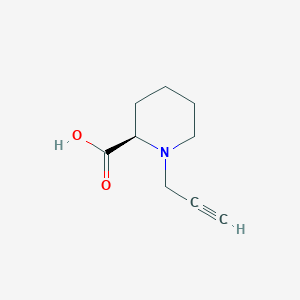
(2R)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid is a chiral piperidine derivative Piperidine is a six-membered heterocyclic amine, which is a significant building block in organic chemistry and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of alkyl dihalides and primary amines under microwave irradiation, which facilitates a cyclocondensation reaction in an alkaline aqueous medium . Another method involves the use of Grignard reagents with N-(tert-butylsulfinyl)-bromoimine to produce enantioenriched α-substituted piperidines .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions due to their efficiency and scalability. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can be scaled up smoothly, showcasing its utility in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2R)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, piperidine derivatives can inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with significant anticancer activity.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
(2R)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the prop-2-yn-1-yl group, which can impart distinct chemical and biological properties compared to other piperidine derivatives.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
(2R)-1-prop-2-ynylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-2-6-10-7-4-3-5-8(10)9(11)12/h1,8H,3-7H2,(H,11,12)/t8-/m1/s1 |
InChI-Schlüssel |
CHWCHFSOHNZGKJ-MRVPVSSYSA-N |
Isomerische SMILES |
C#CCN1CCCC[C@@H]1C(=O)O |
Kanonische SMILES |
C#CCN1CCCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


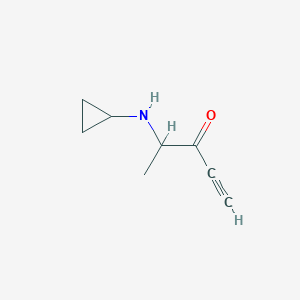

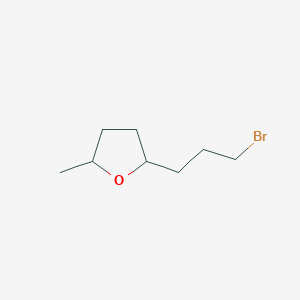
![2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13187396.png)
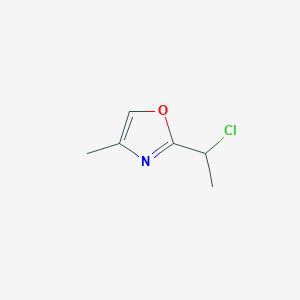
![(1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13187405.png)
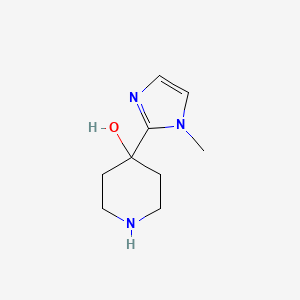
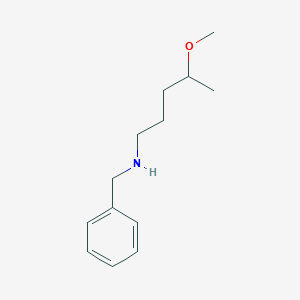
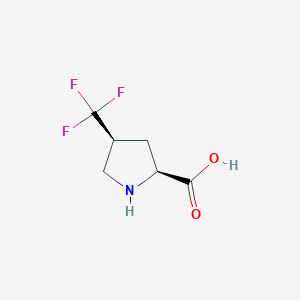
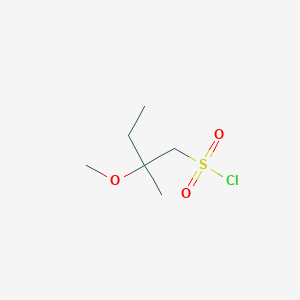
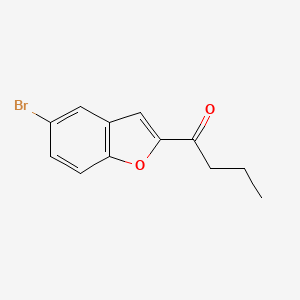
![Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13187439.png)
![1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)

